molecular formula C18H23N7NaO10+ B10860115 Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid

Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid

Cat. No.: B10860115
M. Wt: 520.4 g/mol
InChI Key: FWYUJENICVGSJH-UHFFFAOYSA-N
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Description

Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid is a complex organic compound with a molecular formula of C18H22N7NaO10. This compound is characterized by the presence of a nitroimidazole moiety, which is known for its biological activity. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid involves multiple steps. The starting material is typically 2-methyl-5-nitroimidazole, which undergoes a series of reactions including alkylation, esterification, and amidation to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same chemical reactions as in the laboratory synthesis but optimized for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the imidazole ring.

Scientific Research Applications

Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid involves its interaction with biological molecules. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes the compound effective against certain types of bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.

    Secnidazole: Another nitroimidazole with similar antimicrobial properties.

    Tinidazole: Used to treat various infections caused by protozoa and anaerobic bacteria.

Uniqueness

Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid is unique due to its specific chemical structure, which allows for a broader range of chemical reactions and potential applications. Its dual functional groups (nitro and imidazole) provide versatility in both chemical synthesis and biological activity.

Properties

Molecular Formula

C18H23N7NaO10+

Molecular Weight

520.4 g/mol

IUPAC Name

sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1

InChI Key

FWYUJENICVGSJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCOC(=O)CN(CC(=O)O)CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+]

Origin of Product

United States

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